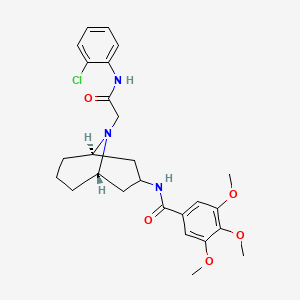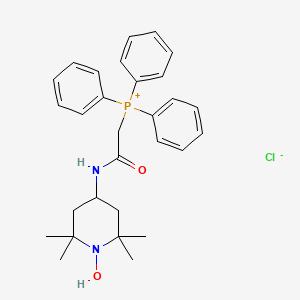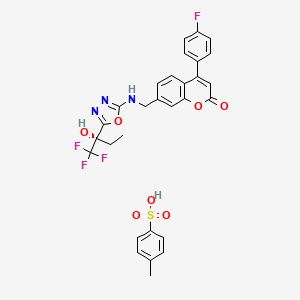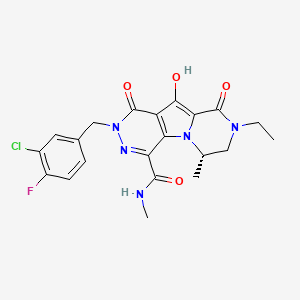
ML339
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule with multiple functional groups, including an azabicyclo[3.3.1]nonane core, a chlorophenyl group, and a trimethoxybenzamide group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds such as unsaturated bicyclo[3.3.1]nonane derivatives have been synthesized and their crystal structures studied . Another related compound, 1R,5S-bicyclo[3.1.0]hexan-2-one, was synthesized from ®-1,2-epoxyhex-5-ene .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a bicyclic core. The azabicyclo[3.3.1]nonane core is a type of bicyclic compound consisting of a nine-membered ring with three bridgehead atoms .科学研究应用
趋化因子受体拮抗剂
ML339 是一种有效的选择性 hCXCR6 拮抗剂 {svg_1}. 其 IC50 值为 140 nM,使其对鼠 CXCR6 受体的活性降低 100 倍 {svg_2}. 这种特性使 this compound 成为研究趋化因子受体在各种生物学过程中的作用的有力工具。
对其他受体的选择性
This compound 对其他受体(如 CXCR5、CXCR4、CCR6 和 APJ 受体)表现出选择性 {svg_3}. 这种选择性对于确保实验中观察到的效果是由于抑制 hCXCR6 而不是其他受体至关重要。
分子克隆
This compound 可用于分子克隆。 虽然这种应用更多是推测性的,但该化合物的性质可能使其在某些克隆程序中有用 {svg_4}.
转染研究
鉴于其特性,this compound 可用于转染研究。 它可能有助于研究人员获得足够量的质粒 DNA,以有效转染哺乳动物细胞 {svg_5}.
作用机制
Target of Action
The primary target of ML339 is the human CXCR6 receptor . This receptor is a chemokine receptor, which plays a crucial role in the immune response and inflammation. This compound is a selective antagonist for this receptor, meaning it binds to the receptor and inhibits its function .
Mode of Action
This compound antagonizes the recruitment of β-arrestin and the cAMP signaling pathway of the human CXCR6 receptor induced by CXCL16 . The IC50 values, which represent the concentration of this compound required to inhibit these processes by 50%, are 0.3 μM and 1.4 μM, respectively .
Biochemical Pathways
The antagonism of the CXCR6 receptor by this compound affects the chemokine signaling pathway . This pathway is involved in various biological processes, including immune response, inflammation, and cell migration. By inhibiting the CXCR6 receptor, this compound can potentially modulate these processes .
Pharmacokinetics
The solubility of this compound in dmso and ethanol suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antagonism of the CXCR6 receptor. By inhibiting this receptor, this compound can modulate chemokine signaling and potentially affect processes such as immune response, inflammation, and cell migration .
生化分析
Biochemical Properties
ML339 interacts with the human CXCR6 receptor, exhibiting an IC50 value of 140 nM . It is 100-fold less active at the murine CXCR6 receptor . This compound exhibits selectivity over other receptors such as CXCR5, CXCR4, CCR6, and APJ receptors .
Cellular Effects
This compound influences cell function by antagonizing the CXCR6 receptor. This receptor is involved in various cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the CXCR6 receptor and inhibiting its function . This interaction can lead to changes in gene expression and cellular responses .
属性
IUPAC Name |
N-[(1S,5R)-9-[2-(2-chloroanilino)-2-oxoethyl]-9-azabicyclo[3.3.1]nonan-3-yl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32ClN3O5/c1-33-22-11-16(12-23(34-2)25(22)35-3)26(32)28-17-13-18-7-6-8-19(14-17)30(18)15-24(31)29-21-10-5-4-9-20(21)27/h4-5,9-12,17-19H,6-8,13-15H2,1-3H3,(H,28,32)(H,29,31)/t17?,18-,19+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPYAPRDKNCABY-YQQQUEKLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2CC3CCCC(C2)N3CC(=O)NC4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2C[C@H]3CCC[C@@H](C2)N3CC(=O)NC4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32ClN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the significance of studying cytochrome P450 (CYP) enzyme inhibition in drug development?
A1: Cytochrome P450 enzymes play a crucial role in drug metabolism. Understanding a drug candidate's potential to inhibit these enzymes is essential for predicting drug-drug interactions and potential adverse effects []. For example, Coix-seed Reactive Derivatives (CRD) showed minimal inhibition of CYP3A4, CYP2D6, and CYP2C9, suggesting a lower risk of interactions with drugs metabolized by these enzymes [].
Q2: How can biomarkers contribute to predicting the clinical course of diseases like Crohn's disease?
A2: Biomarkers can provide objective measures of disease activity and predict future outcomes. For instance, elevated serum MMP-9 levels were associated with an increased risk of clinical relapse in patients with quiescent Crohn's disease []. This finding suggests that MMP-9 could be a valuable tool for identifying patients at higher risk of relapse and guiding treatment decisions.
Q3: What are the challenges in accurately measuring pleural effusion volume, and how can novel algorithms address them?
A3: Accurately estimating pleural effusion volume can be challenging, particularly in cases with large volumes or co-existing conditions. The BLL algorithm, which combines B-spline and local clustering level set methods, demonstrated promising results in accurately quantifying pleural effusion volumes from CT scans []. This approach may improve the accuracy of volume estimation and aid in clinical decision-making.
Q4: What are the long-term implications of iron overload in thalassemia major, and how can chelation therapy mitigate these risks?
A4: Iron overload is a significant complication of chronic transfusion therapy in thalassemia major, leading to organ damage if left untreated []. Deferasirox, an oral iron chelator, has shown promise in reducing iron burden and improving clinical outcomes in patients with thalassemia major over long-term follow-up [].
Q5: How does the dose of allergen exposure influence the immune response, specifically T cell differentiation?
A5: Research suggests that the dose of allergen exposure can significantly impact the immune response. Studies have shown that different doses of ovalbumin (OVA) exposure on dendritic cells lead to distinct gene expression and DNA methylation profiles, ultimately influencing T cell differentiation pathways [, ]. This dose-dependent effect highlights the complexity of immune regulation and the need for tailored therapeutic approaches in allergic diseases.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[3-[4-(Amino-cyclopentyl-phenylmethyl)piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609070.png)





![{5-Chloro-2-[(Pentabromobenzyl)carbamoyl]phenoxy}acetic Acid](/img/structure/B609080.png)

